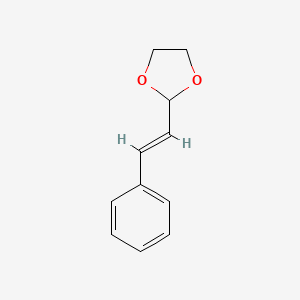

Cinnamaldehyde ethylene glycol acetal

Description

Cinnamaldehyde ethylene glycol acetal (CAS: 5660-60-6), also known as cinncloval, is an acetal derivative of cinnamaldehyde formed by reacting cinnamaldehyde with ethylene glycol. Structurally, it features a five-membered cyclic acetal ring (1,3-dioxolane) formed by the aldehyde group of cinnamaldehyde and the diol ethylene glycol . This compound is widely utilized as a flavor and fragrance agent, valued for its stability and controlled release of cinnamaldehyde—a molecule with antimicrobial and aromatic properties .

Its synthesis involves acid-catalyzed acetalization, a common method for protecting aldehyde groups . The cyclic acetal structure enhances stability under neutral or alkaline conditions but allows hydrolysis in acidic environments, releasing cinnamaldehyde and ethylene glycol . This pH-responsive degradation is leveraged in biomedical applications, such as acid-degradable hydrogels for drug delivery .

Properties

CAS No. |

5660-60-6 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-1,3-dioxolane |

InChI |

InChI=1S/C11H12O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2/b7-6+ |

InChI Key |

JQLASNFFJHGQTK-VOTSOKGWSA-N |

SMILES |

C1COC(O1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

C1COC(O1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1COC(O1)C=CC2=CC=CC=C2 |

density |

1.095-1.103 |

Other CAS No. |

5660-60-6 |

physical_description |

Nearly colourless oily liquid, soft, spicy, warm, sweet odou |

solubility |

insoluble in water; soluble in oils miscible (in ethanol) |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

2.1 Drug Delivery Systems

CEGA has been incorporated into drug delivery systems due to its ability to form stable polymers when conjugated with polyethylene glycol (PEG). Research indicates that PEG derivatives containing cinnamaldehyde acetal units can enhance drug solubility and release profiles. For example, a study demonstrated that a hydrogel synthesized from HO-PEG(ca)-OH (a PEG derivative with a single cinnamaldehyde acetal unit) exhibited controlled degradation in acidic environments, making it suitable for localized drug delivery in cancer therapy .

2.2 Antimicrobial Properties

Cinnamaldehyde itself is known for its antimicrobial properties, and its incorporation into CEGA retains these characteristics. Studies have shown that CEGA-loaded nanoparticles exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for antimicrobial coatings .

2.3 Tissue Engineering

In tissue engineering, CEGA-based hydrogels have been explored for their biocompatibility and ability to support cell growth. The incorporation of CEGA into gelatin-based hydrogels has shown promise as a bone substitute, providing anti-inflammatory effects while promoting cellular proliferation .

Material Science Applications

3.1 Polymer Development

CEGA can be utilized to create novel polymers with enhanced properties. For instance, polymers containing cinnamaldehyde acetal linkages have been developed for applications in biocompatible materials and drug delivery systems. These polymers can be synthesized using methods such as anionic ring-opening polymerization, resulting in materials that are both functional and biodegradable .

3.2 Coatings and Adhesives

The unique properties of CEGA allow it to be used in coatings and adhesives that require improved adhesion and flexibility. Its ability to form stable films makes it suitable for applications in packaging materials where flavor retention is critical .

Case Studies

Chemical Reactions Analysis

Catalyst Efficiency

-

Acid Type : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (CF₃COOH) achieve >90% conversion at 0.1 mol% loading . Weak acids like acetic acid yield <25% conversion .

-

Loading Impact : Optimal HCl loading is 0.03–30 mol%, with excess (>600 mol%) reducing conversion due to alcohol protonation and competing hydrolysis .

Reaction Conditions

Degradation and Stability

Cinnamaldehyde ethylene glycol acetal undergoes acid-catalyzed hydrolysis, regenerating trans-cinnamaldehyde and ethylene glycol :

Kinetic Profile

-

pH Sensitivity : Complete degradation occurs at pH 5.0 within 8 hours .

-

Temperature Dependence :

Temperature (°C) Degradation Half-Life (hr) 25 12.5 37 6.2

1H NMR studies confirm the disappearance of acetal protons (δ 4.96 ppm) and emergence of aldehyde signals (δ 9.81 ppm) .

Functionalization in Polymer Chemistry

This acetal serves as a degradable crosslinker in polyethylene glycol (PEG)-based hydrogels :

Key Reactions

-

Thiol-Ene Click Chemistry : Reacts with 4-arm PEG-SH under alkaline conditions to form hydrogels .

-

Ring-Opening Polymerization : Initiates ε-caprolactone polymerization to synthesize amphiphilic triblock copolymers (HO-PCL-b-PEG(ca)-b-PCL-OH) .

Degradability

Environmental and Metabolic Fate

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Stability and Degradation: this compound’s five-membered cyclic structure confers higher stability compared to six-membered acetals like benzaldehyde propylene glycol acetal . However, its acetal bond hydrolyzes under acidic conditions (e.g., pH < 5), releasing bioactive cinnamaldehyde . This property is shared with acid-labile PEG-based polymers but contrasts with non-degradable PEGs . Benzaldehyde propylene glycol acetal, with a six-membered ring, shows similar pH sensitivity but lower stability due to steric effects .

Applications: Flavor/Fragrance: this compound is preferred for its controlled release of cinnamaldehyde in food and cosmetics, similar to citral propylene glycol acetal in citrus-flavored products . E-Cigarettes: Both cinnamaldehyde and benzaldehyde acetals are used in vaping products but face regulatory restrictions due to cytotoxicity (e.g., impaired neutrophil function) .

Toxicity and Regulation :

- Cinnamaldehyde derivatives, including its acetal, are regulated under Australia’s Therapeutic Goods (Standard for Nicotine Vaping Products) due to inhalation risks . Ethylene glycol itself has occupational exposure limits (e.g., TWA 10 mg/m³ in the UK) .

- Benzaldehyde propylene glycol acetal shares similar cytotoxicity concerns, impairing phagocytosis in neutrophils at high doses .

Research Findings and Innovations

Synthetic Advancements: The acetalization of cinnamaldehyde with ethylene glycol is optimized using acid catalysts (e.g., p-toluenesulfonic acid), achieving high yields (>85%) .

Comparative Degradation Kinetics :

- Hydrolysis rates of this compound (t₁/₂ = 2.5 h at pH 3.0) exceed those of benzaldehyde propylene glycol acetal (t₁/₂ = 4.0 h at pH 3.0), attributed to ring strain in the five-membered structure .

Market and Regulatory Trends: Increasing scrutiny of aldehyde acetals in vaping products has driven research into safer alternatives, such as non-aldehydic flavorants (e.g., isoamyl acetate) .

Preparation Methods

Synthesis of (3,3-Dimethoxyprop-1-enyl)benzene (Intermediate)

- Reactants: Cinnamaldehyde, trimethyl orthoformate, and p-toluenesulfonic acid monohydrate.

- Conditions: The reaction is carried out in dry methanol under nitrogen atmosphere, refluxed at 70°C for 6 hours.

- Outcome: The reaction yields (3,3-dimethoxyprop-1-enyl)benzene, a yellowish liquid with an 85.4% yield.

- Purification: Column chromatography using ethyl acetate/petroleum spirit (4:1 v/v) as eluent.

- Characterization: 1H NMR confirms the structure with characteristic aromatic and acetal proton signals.

Synthesis of (3-Phenylprop-2-ene-1,1-diyl) Bis(oxy)bis(ethane-2,1-diyl) Diacetate

- Reactants: The above intermediate, 2-acetoxyethyl vinyl ether, hydroquinone (inhibitor), and p-toluenesulfonic acid monohydrate.

- Conditions: Reflux in dry chloroform at 65°C for 6 hours.

- Outcome: This step produces the diacetate derivative with a 77.6% yield.

- Purification: Column chromatography with ethyl acetate/petroleum spirit (6:1 v/v).

- Characterization: 1H NMR shows signals corresponding to aromatic, vinyl, and acetate groups.

Deacetylation to Form Cinnamaldehyde Acetal Diethylene Glycol (CADEG)

- Reactants: The diacetate compound and potassium hydroxide.

- Conditions: Reflux in ethanol/water mixture for 3 hours.

- Work-up: After cooling, the mixture is extracted with dichloromethane, dried over sodium sulfate, and concentrated.

- Purification: Column chromatography with ethyl acetate/petroleum spirit (2:1 v/v).

- Yield: High yield of 96.1% for the final CADEG product.

- Characterization: 1H NMR confirms the acetal structure with signals for aromatic protons and ethylene glycol moiety.

Polymerization Initiator Role and Further Applications

CADEG serves as a novel initiator for the anionic ring-opening polymerization of ethylene oxide to produce poly(ethylene glycol) chains containing a single cinnamaldehyde acetal unit. This allows for the synthesis of acid-degradable PEG derivatives with well-defined structures.

- Polymerization Conditions: Conducted in a DMSO/THF co-solvent system using diphenylmethylpotassium as a base.

- Resulting Polymer: HO-PEG(ca)-OH, a PEG with a single cinnamaldehyde acetal unit.

- Molecular Weight: Approximately 3.88 × 10^3 g/mol with narrow polydispersity (~1.06).

- Characterization: Verified by 1H NMR and size exclusion chromatography (SEC).

Summary Table of Preparation Steps and Conditions

| Step | Reactants & Reagents | Conditions | Yield (%) | Key Characterization Techniques | Notes |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde, trimethyl orthoformate, p-TsOH | Reflux in dry MeOH, 70°C, 6h | 85.4 | 1H NMR | Formation of dimethoxypropene intermediate |

| 2 | Intermediate (Step 1), 2-acetoxyethyl vinyl ether, hydroquinone, p-TsOH | Reflux in dry CHCl3, 65°C, 6h | 77.6 | 1H NMR | Formation of diacetate derivative |

| 3 | Diacetate compound, KOH | Reflux in EtOH/H2O, 3h | 96.1 | 1H NMR, Column chromatography | Deacetylation to yield CADEG |

Research Findings and Analytical Data

- 1H NMR Spectroscopy: Critical for confirming the presence of cinnamaldehyde aromatic protons (~7.2-7.5 ppm), vinyl protons (~6.1-6.8 ppm), and acetal methylene protons (~3.3-4.9 ppm).

- Elemental Analysis: Confirms purity and correct elemental composition.

- Size Exclusion Chromatography: Used for polymer products to determine molecular weight and polydispersity.

- Hydrogel Fabrication: CADEG-based PEG derivatives enable hydrogel formation via thiol-ene click chemistry, showing acid-degradable behavior suitable for biomedical applications.

Q & A

Basic: How is cinnamaldehyde ethylene glycol acetal (Cinncloval) synthesized in laboratory settings?

Cinncloval is synthesized via acid-catalyzed acetal formation. The reaction involves cinnamaldehyde (an aldehyde) and ethylene glycol (a diol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The mechanism proceeds through hemiacetal intermediates, followed by nucleophilic attack of the second hydroxyl group from ethylene glycol to form a cyclic 1,3-dioxolane structure. Azeotropic removal of water shifts equilibrium toward product formation . Optimal conditions for similar acetals (e.g., o-vanillin ethylene glycol acetal) include 4 hours reaction time, 50 mL solvent, and 20 mL ethylene glycol, yielding ~70% product .

Basic: What analytical methods are used to characterize and quantify Cinncloval?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods. GC identifies cyclic acetals based on retention times and mass spectra (e.g., syringaldehyde ethylene glycol acetal elutes at 13.9 min) . HPLC monitors reaction progress and purity, as demonstrated in o-vanillin acetal studies . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural features: NMR detects acetal protons (δ 4.8–5.2 ppm), while IR identifies C-O-C ether stretches (1,100–1,250 cm⁻¹) .

Advanced: How does pH influence the stability and degradation kinetics of Cinncloval?

Cinncloval is acid-labile, degrading into cinnamaldehyde and ethylene glycol under acidic conditions. Degradation follows first-order kinetics, with half-life (t₁/₂) dependent on pH. For example, acetal-containing polymers degrade with t₁/₂ = 76 h at pH 4.5 and 26 h at pH 4.0, while remaining stable at neutral pH . This property is exploited in drug delivery systems, where acidic microenvironments (e.g., tumor tissues) trigger controlled release .

Advanced: What are the respiratory toxicity mechanisms of Cinncloval in preclinical models?

Cinnamaldehyde (a precursor) activates transient receptor potential (TRP) irritant receptors (e.g., TRPA1) in human embryonic kidney (HEK-293T) cells, inducing airway irritation. In CF-1 mice, nose-only inhalation of cinnamaldehyde vapor (ED₂₅ = 241 µg/L) caused respiratory depression, while tracheal exposure showed no effect, indicating upper airway-specific irritation . Ethylene glycol, another precursor, is absorbed rapidly (60–90% via inhalation in rats) and metabolized to toxic oxalate, but its acetal form may reduce volatility and direct toxicity .

Advanced: How can Cinncloval be integrated into biodegradable polymers for biomedical applications?

Cinncloval serves as a pH-sensitive crosslinker. For example, poly(ethylene glycol) hydrogels incorporating Cinncloval degrade under acidic conditions, releasing cinnamaldehyde and PEG diols. Synthesis involves acrylate-PEG(ca)-acrylate and 4-arm PEG-SH via thiol-ene "click" chemistry at alkaline pH (gelation time < 30 min). Degradation rates correlate with acidity (e.g., t₁/₂ = 24 h at pH 5.0 vs. stability at pH 7.4) .

Basic: What precautions are needed when handling Cinncloval in laboratory settings?

Cinncloval’s precursors (cinnamaldehyde and ethylene glycol) are classified as H335 (respiratory irritants). Use fume hoods to avoid inhalation exposure, and minimize skin contact (cinnamaldehyde exhibits 24–52% dermal absorption in rats). Waste should be neutralized to pH 7+ to prevent acid-catalyzed degradation and release of volatile aldehydes .

Advanced: What contradictions exist in toxicokinetic data for Cinncloval’s components?

While cinnamaldehyde is rapidly metabolized to hippuric acid (>90% excretion in urine within 72 h in mice), ethylene glycol’s toxicokinetics vary interspecies. Humans exhibit lower metabolic clearance than rodents, with lethal doses (LD₅₀) differing significantly (human: 1,490 mg/kg vs. rat: >15,000 mg/kg). This highlights the need for species-specific extrapolation in risk assessments .

Advanced: How can Cinncloval degradation products be quantified in complex matrices?

Formaldehyde, a potential degradation byproduct, is trapped as 1,3-dioxolane Z using ethylene glycol and quantified via GC-MS. For cinnamaldehyde release, headspace solid-phase microextraction (HS-SPME) paired with GC-flame ionization detection (FID) achieves limits of detection (LOD) < 0.1 ppm. Method validation requires spiked recovery experiments (85–115% acceptable range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.